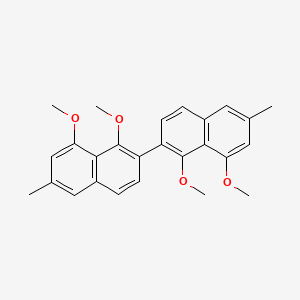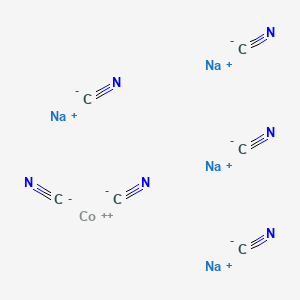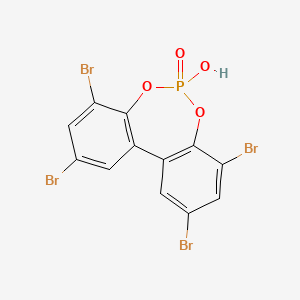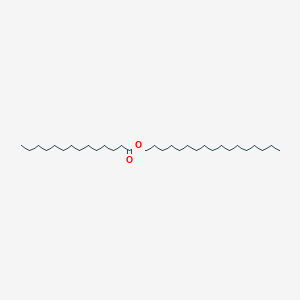
Heptadecyl tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecyl tetradecanoate is an ester compound formed from the reaction between heptadecanol and tetradecanoic acid. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. The molecular formula of this compound is C31H62O2, and it has a molecular weight of 466.82 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadecyl tetradecanoate can be synthesized through the esterification reaction between heptadecanol and tetradecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions may include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and high yields of the ester compound.
Analyse Des Réactions Chimiques
Types of Reactions: Heptadecyl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohol and acid.
Substitution: Various substituted esters depending on the reagents used.
Applications De Recherche Scientifique
Heptadecyl tetradecanoate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of cosmetics, lubricants, and plasticizers due to its emollient properties.
Mécanisme D'action
The mechanism of action of heptadecyl tetradecanoate involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Tetradecyl tetradecanoate: An ester formed from tetradecanol and tetradecanoic acid.
Pentadecyl tetradecanoate: An ester formed from pentadecanol and tetradecanoic acid.
Heptadecyl hexadecanoate: An ester formed from heptadecanol and hexadecanoic acid.
Uniqueness: Heptadecyl tetradecanoate is unique due to its specific chain length and the resulting physical and chemical properties. Its longer alkyl chain compared to similar compounds like tetradecyl tetradecanoate provides distinct characteristics, such as higher melting and boiling points, making it suitable for specific industrial applications.
Propriétés
Numéro CAS |
18299-78-0 |
|---|---|
Formule moléculaire |
C31H62O2 |
Poids moléculaire |
466.8 g/mol |
Nom IUPAC |
heptadecyl tetradecanoate |
InChI |
InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-33-31(32)29-27-25-23-21-19-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
Clé InChI |
JNPBFEOFRVRCKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


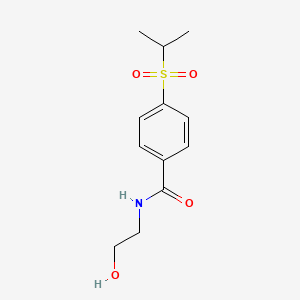
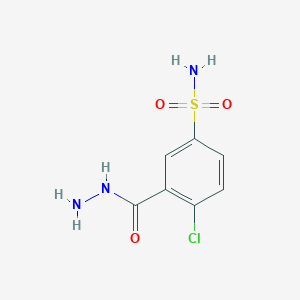
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
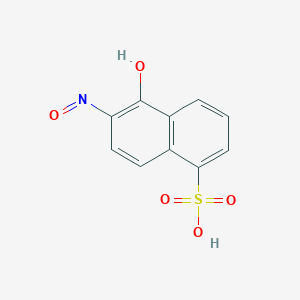
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
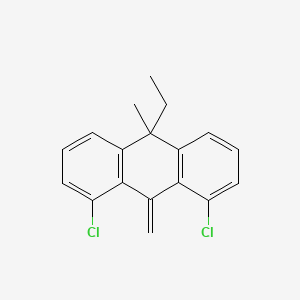
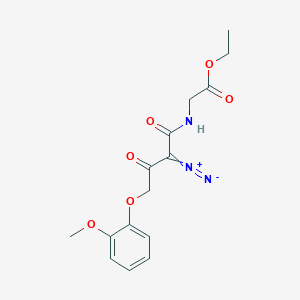

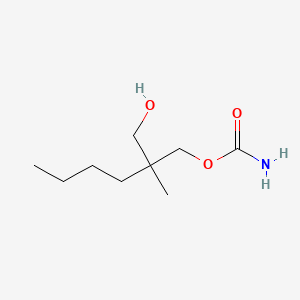
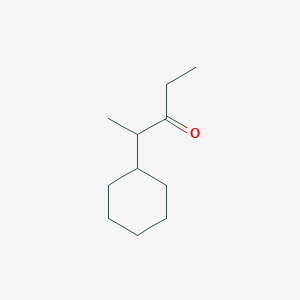
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)
